molecular formula C9H17Cl2N3 B1406760 N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride CAS No. 2202948-60-3

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

Cat. No. B1406760
CAS RN: 2202948-60-3
M. Wt: 238.15 g/mol
InChI Key: YVRMIPHWKHFCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” is a chemical compound used in scientific research. It belongs to the family of nitrogen-containing heterocycles, specifically the structurally diverse indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature .


Synthesis Analysis

The synthesis of indazoles, including “N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .

Scientific Research Applications

Antimicrobial Activity

The derivatives of 4,5,6,7-tetrahydro-2H-indazole have been tested for their antimicrobial properties. These compounds have shown potential in inhibiting the growth of various microorganisms, which could be pivotal in the development of new antibiotics .

Analgesic Properties

Research indicates that certain indazole derivatives exhibit significant analgesic effects. This opens up possibilities for these compounds to be developed into new pain-relieving medications, potentially with fewer side effects than current options .

Anti-inflammatory Uses

Indazole compounds, including the N-Ethyl derivative, have been explored for their anti-inflammatory potential. They could lead to the creation of novel anti-inflammatory drugs that may be more effective or have reduced risk profiles compared to existing treatments .

Anticancer Research

Some indazole derivatives have shown the ability to inhibit cell growth, particularly in colon and melanoma cell lines. This suggests a promising avenue for the development of new anticancer therapies .

Cognitive Enhancement

Indazoles have been implicated in cognitive enhancement, with some studies suggesting their potential use in improving memory and learning capabilities. This could have significant implications for treating cognitive disorders .

Cardiovascular Applications

The structural diversity of indazole nuclei has been of interest for cardiovascular applications, including the development of antihypertensive agents. This could lead to new treatments for high blood pressure and related cardiovascular conditions .

Future Directions

Indazole and its derivatives, including “N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride”, have aroused great interest due to their wide variety of biological properties . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

N-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-2-10-8-4-3-5-9-7(8)6-11-12-9;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRMIPHWKHFCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCC2=C1C=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 2
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 3
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 4
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.